2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]-
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Overview
Description
2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- is a synthetic organic compound with the molecular formula C15H27N3O4 and a molecular weight of 313.4 g/mol . This compound is characterized by the presence of a butenoic acid moiety linked to a piperazine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. The compound is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Piperazine Ring: The protected amino group is then reacted with ethyl piperazine to form the piperazine ring.
Introduction of the Butenoic Acid Moiety: The butenoic acid moiety is introduced through a coupling reaction with the piperazine derivative.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butenoic acid moiety to butanoic acid.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Butanoic acid derivatives.
Substitution: Various substituted piperazine derivatives depending on the substituents introduced.
Scientific Research Applications
2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The Boc-protected amino group allows for selective binding to target sites, while the piperazine ring provides a scaffold for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]-
- 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]-1-piperazinyl]-
- Butanoic acid, 3-hydroxy-, ethyl ester
Uniqueness
The uniqueness of 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- lies in its structural features, such as the Boc-protected amino group and the piperazine ring.
Properties
CAS No. |
1022150-13-5 |
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Molecular Formula |
C15H27N3O4 |
Molecular Weight |
313.39 g/mol |
IUPAC Name |
4-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]but-2-enoic acid |
InChI |
InChI=1S/C15H27N3O4/c1-15(2,3)22-14(21)16-6-8-18-11-9-17(10-12-18)7-4-5-13(19)20/h4-5H,6-12H2,1-3H3,(H,16,21)(H,19,20) |
InChI Key |
XQTIHILHJPULOA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)CC=CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)CC=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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